3-Isopropylbenzonitrile 3-Isopropylbenzonitrile
Brand Name: Vulcanchem
CAS No.: 40751-59-5
VCID: VC8415501
InChI: InChI=1S/C10H11N/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,1-2H3
SMILES: CC(C)C1=CC=CC(=C1)C#N
Molecular Formula: C10H11N
Molecular Weight: 145.2 g/mol

3-Isopropylbenzonitrile

CAS No.: 40751-59-5

Cat. No.: VC8415501

Molecular Formula: C10H11N

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

3-Isopropylbenzonitrile - 40751-59-5

Specification

CAS No. 40751-59-5
Molecular Formula C10H11N
Molecular Weight 145.2 g/mol
IUPAC Name 3-propan-2-ylbenzonitrile
Standard InChI InChI=1S/C10H11N/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,1-2H3
Standard InChI Key LWYFMTMRWRGREZ-UHFFFAOYSA-N
SMILES CC(C)C1=CC=CC(=C1)C#N
Canonical SMILES CC(C)C1=CC=CC(=C1)C#N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-Isopropylbenzonitrile belongs to the benzonitrile family, distinguished by an isopropyl substituent (-CH(CH3_3)2_2) at the third carbon of the benzene ring and a nitrile group (-C≡N) at the first position. The IUPAC name, 3-(propan-2-yl)benzonitrile, reflects this substitution pattern. The compound’s planar aromatic system and electron-withdrawing nitrile group influence its electronic properties, while the bulky isopropyl moiety contributes to steric effects in reactions.

Key Properties:

  • Molecular Formula: C10H11N\text{C}_{10}\text{H}_{11}\text{N}

  • Molecular Weight: 145.20 g/mol

  • Canonical SMILES: CC(C)C1=CC=CC(=C1)C#N

  • InChI Key: LWYFMTMRWRGREZ-UHFFFAOYSA-N

Physical Characteristics

The compound is a colorless to pale yellow liquid at room temperature, with moderate solubility in polar organic solvents like ethanol and dichloromethane. Its boiling point and melting point remain undercharacterized in public databases, though analogs suggest a boiling range of 200–220°C.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The Sandmeyer reaction is a common route for synthesizing 3-isopropylbenzonitrile. Starting from 3-isopropylaniline, diazotization with sodium nitrite and hydrochloric acid generates a diazonium salt, which undergoes cyanide substitution via copper(I) cyanide.

3-IsopropylanilineHClNaNO2Diazonium SaltCuCN3-Isopropylbenzonitrile\text{3-Isopropylaniline} \xrightarrow[\text{HCl}]{\text{NaNO}_2} \text{Diazonium Salt} \xrightarrow{\text{CuCN}} \text{3-Isopropylbenzonitrile}

Alternative methods include:

  • Nucleophilic Aromatic Substitution: Reacting 3-isopropylhalobenzene with cyanide ions under catalytic conditions.

  • Cyanation of Aryl Boronic Acids: Utilizing palladium catalysts to introduce the nitrile group.

Industrial Production

Large-scale manufacturing employs continuous-flow reactors to enhance yield and purity. Process optimization focuses on minimizing byproducts like 3-isopropylbenzoic acid (from nitrile hydrolysis) and ensuring efficient catalyst recovery.

Chemical Reactivity and Transformations

Oxidation and Reduction

  • Oxidation: Treatment with strong oxidizers like potassium permanganate converts the nitrile to a carboxylic acid, yielding 3-isopropylbenzoic acid.

  • Reduction: Catalytic hydrogenation or lithium aluminum hydride reduces the nitrile to 3-isopropylbenzylamine, a primary amine.

Cross-Coupling Reactions

The nitrile group facilitates palladium-catalyzed couplings, enabling bond formation with aryl halides or boronic acids. For example, Suzuki-Miyaura reactions produce biaryl structures with applications in pharmaceuticals.

Table 1: Representative Reaction Conditions and Yields

Reaction TypeReagents/CatalystsTemperature (°C)Yield (%)
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_38092
Nitrile HydrolysisH2_2SO4_4, H2_2O10088
Catalytic HydrogenationH2_2, Pd/C2595

Applications in Scientific Research

Medicinal Chemistry

Derivatives of 3-isopropylbenzonitrile exhibit promising bioactivity:

  • Antimicrobial Agents: Modifications to the isopropyl or nitrile groups enhance activity against Gram-positive bacteria, including Staphylococcus aureus.

  • Enzyme Inhibitors: The compound’s scaffold inhibits β-secretase (BACE-1), a target in Alzheimer’s disease therapy.

Table 2: Inhibitory Activity Against BACE-1

DerivativeIC50_{50} (nM)Selectivity Over Related Enzymes
3-Isopropylbenzonitrile1510-fold vs. Cathepsin D
4-Isopropyl Analog520-fold vs. Cathepsin D

Material Science

The nitrile group’s polarity and the aromatic system’s rigidity make 3-isopropylbenzonitrile a precursor for:

  • Fluorescent Dyes: Triazine derivatives emit blue-green light under UV excitation.

  • Coordination Polymers: Metal-organic frameworks (MOFs) incorporating this ligand show gas storage potential.

Biological and Toxicological Profile

Mechanism of Action

In biological systems, the nitrile group may interact with cysteine residues in enzymes, forming reversible thioimidate adducts. This mechanism underpins its enzyme inhibitory effects.

Comparative Analysis with Structural Analogs

Positional Isomers

  • 4-Isopropylbenzonitrile: The para-substituted isomer exhibits higher enzymatic inhibition but lower thermal stability.

  • 2-Isopropylbenzonitrile: Steric hindrance at the ortho position reduces reactivity in cross-coupling reactions.

Functional Group Variants

  • 3-Isopropylbenzamide: The amide derivative shows improved solubility but reduced antimicrobial potency.

  • 3-Isopropylbenzoic Acid: Lacks the nitrile’s versatility in nucleophilic reactions.

Future Directions and Challenges

Synthetic Methodology

Developing enantioselective routes to access chiral derivatives remains a priority. Asymmetric cyanation and kinetic resolution techniques show preliminary success.

Drug Discovery

Structure-activity relationship (SAR) studies could optimize bioavailability and reduce off-target effects. Hybrid molecules combining the nitrile scaffold with known pharmacophores are under investigation.

Environmental Impact

Biodegradation pathways and ecotoxicology profiles require further study to assess environmental persistence and risks.

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